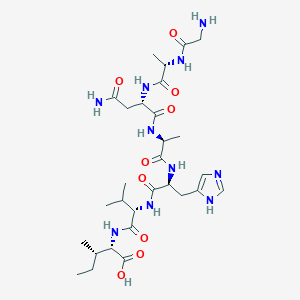
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is an organic compound characterized by its unique structure, which includes a phenylsulfanyl group and multiple double bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one typically involves multiple steps, starting from simpler organic molecules. One common approach is the use of a Grignard reaction to introduce the phenylsulfanyl group, followed by a series of condensation and reduction reactions to form the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex molecules.
Biology: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The double bonds in the compound’s structure may also play a role in its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 8,12-Dimethyl-5,5-bis(phenylsulfanyl)trideca-7,11-dien-4-ol
- (7E)-8,12-Dimethyl-5-(phenylsulfanyl)-7,11-tridecadien-4-one
Uniqueness
8,12-Dimethyl-5-(phenylsulfanyl)trideca-7,11-dien-4-one is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
833480-06-1 |
|---|---|
Fórmula molecular |
C21H30OS |
Peso molecular |
330.5 g/mol |
Nombre IUPAC |
8,12-dimethyl-5-phenylsulfanyltrideca-7,11-dien-4-one |
InChI |
InChI=1S/C21H30OS/c1-5-10-20(22)21(23-19-13-7-6-8-14-19)16-15-18(4)12-9-11-17(2)3/h6-8,11,13-15,21H,5,9-10,12,16H2,1-4H3 |
Clave InChI |
LTNFEYXWCBLWTI-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)C(CC=C(C)CCC=C(C)C)SC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2S)-2-Methyloxiran-2-yl]-1-(4-nitrophenyl)ethan-1-one](/img/structure/B14184106.png)
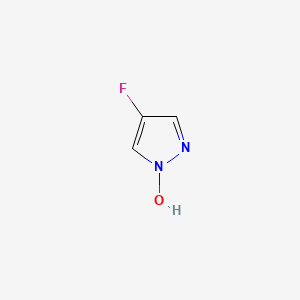

![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
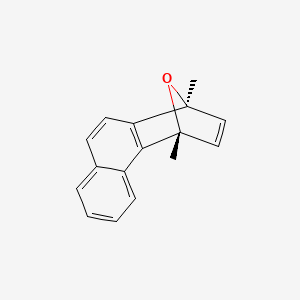
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
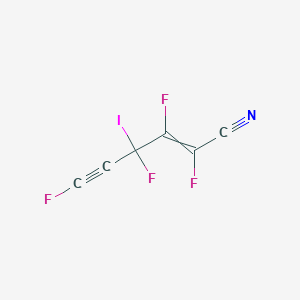
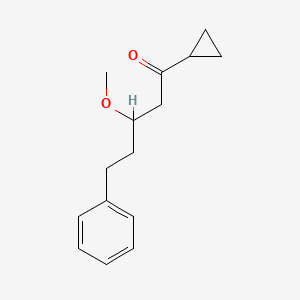
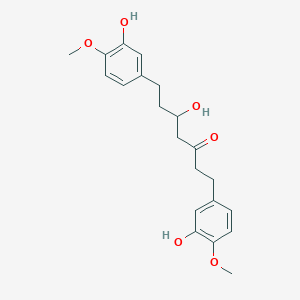

![N,N-Dipropan-2-yl-N'-[(trimethoxysilyl)methyl]urea](/img/structure/B14184164.png)
![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
